Metapramine-d3
CAS No.: 1794942-17-8
Cat. No.: VC0130564
Molecular Formula: C16H18N2
Molecular Weight: 241.352
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1794942-17-8 |
---|---|
Molecular Formula | C16H18N2 |
Molecular Weight | 241.352 |
IUPAC Name | N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine |
Standard InChI | InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3 |
Standard InChI Key | YXVZOBVWVRFPTE-BMSJAHLVSA-N |
SMILES | CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C |
Introduction
Chemical Structure and Properties
Structural Representation
Metapramine contains a tricyclic ring system with a dibenzoazepine core structure. The molecular structure includes an N-methylated nitrogen in the azepine ring and a methylamino group at position 10. The deuterated derivative, Metapramine-d3, would maintain this structure with three hydrogen atoms replaced by deuterium atoms. The parent compound Metapramine has been well-characterized structurally, with detailed information available in chemical databases .
Pharmacological Profile
Mechanism of Action
Metapramine, the parent compound of Metapramine-d3, exhibits its antidepressant effects through two primary mechanisms :
-
Norepinephrine reuptake inhibition: Blocks the reuptake of norepinephrine at presynaptic terminals, increasing norepinephrine availability in the synaptic cleft
-
NMDA receptor antagonism: Acts as a low-affinity antagonist at N-methyl-D-aspartate receptors
These mechanisms are consistent with the broader pharmacological profile of tricyclic antidepressants, which typically modulate monoaminergic neurotransmission to alleviate symptoms of depression.
Pharmacokinetic Parameter | Expected Difference with Deuteration | Mechanistic Basis |
---|---|---|
Absorption | Minimal difference | Deuteration typically does not affect absorption processes |
Distribution | Minimal difference | Similar physicochemical properties maintain distribution patterns |
Metabolism | Potentially decreased rate | Carbon-deuterium bonds require more energy to break than carbon-hydrogen bonds (primary kinetic isotope effect) |
Excretion | Potentially decreased rate | Decreased metabolism may lead to altered excretion profiles |
Half-life | Potentially increased | Decreased metabolic clearance can extend half-life |
Research Applications
Analytical Applications
Deuterated compounds like Metapramine-d3 serve crucial functions in analytical chemistry, particularly in quantitative mass spectrometry. Specific applications include:
Internal Standardization
Metapramine-d3 would function effectively as an internal standard for the quantification of Metapramine in biological samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The mass difference introduced by deuterium labeling allows the internal standard to be distinguished from the analyte while maintaining nearly identical chromatographic behavior .
Method Development and Validation
The availability of Metapramine-d3 facilitates the development and validation of bioanalytical methods for Metapramine, enabling accurate assessment of parameters such as:
-
Linearity
-
Precision
-
Accuracy
-
Recovery
-
Matrix effects
-
Stability
Pharmacokinetic Applications
The strategic placement of deuterium atoms at metabolically labile positions can potentially:
-
Reduce the rate of metabolism
-
Decrease the formation of toxic metabolites
-
Improve the half-life of the drug
-
Enhance bioavailability
These potential benefits have led to increased interest in deuterated drugs, with several gaining regulatory approval in recent years, although no specific information about clinical development of Metapramine-d3 is available in the search results.
Comparative Analysis
Future Research Directions
Technological Applications
The growing field of deuterated pharmaceuticals presents opportunities for Metapramine-d3 beyond its use as an analytical standard. Technologies and applications that could be explored include:
-
Development as a potential therapeutic agent with improved metabolic stability
-
Utilization in neuroimaging studies of antidepressant binding in the brain
-
Application in comparative effectiveness research with other antidepressants
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume